3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGGMPCTNUCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid or its derivatives with appropriate amines and thiadiazole precursors. One common method involves the use of 3,4-dimethoxybenzoyl chloride, which reacts with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles in solvents like THF, dichloromethane, or ethanol. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as DNA and enzymes involved in DNA replication. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death. This property is particularly useful in targeting cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical profiles of 1,3,4-thiadiazole derivatives are highly dependent on substituents attached to both the thiadiazole and benzamide rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations:
- Sulfamoyl Groups: Derivatives like N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit higher molecular weights and lipophilicity, which may reduce bioavailability .
- Thiadiazole Substituents: Methylsulfanyl vs. Benzylsulfanyl: Bulkier substituents (e.g., benzylsulfanyl) increase molecular weight and may limit therapeutic applicability despite improved target affinity .
Table 2: Activity Comparison
Key Insights:
- The target compound’s dimethoxybenzamide-thiadiazole scaffold distinguishes it from sulfonamide-based antioxidants (e.g., 9g) and pyridin-2-yl derivatives with anticancer properties .
- Piperidinylethylthio derivatives () demonstrate strong enzyme inhibition, suggesting that thiadiazole substituents critically modulate target specificity.
Biological Activity
3,4-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity can pave the way for its application in pharmacology.
- Molecular Formula : C12H13N3O3S2
- Molecular Weight : 311.38 g/mol
- CAS Number : 393571-16-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety is known to exhibit significant biological properties due to its ability to interact with enzymes and receptors. This interaction may lead to inhibition or modulation of target proteins, which is crucial in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with a thiadiazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 |
| 2-Amino-1,3,4-thiadiazole | E. coli | 47.5 |
In a comparative study, the compound demonstrated higher antimicrobial activity than standard drugs like itraconazole .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 (Colon cancer) | 3.29 |
| H460 (Lung cancer) | 10 |
| MCF-7 (Breast cancer) | 0.28 |
These findings suggest that the compound possesses significant cytotoxic properties against human cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiadiazole derivatives on human colon cancer cells (HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 3.29 μg/mL, showcasing their potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The presence of substituents at specific positions on the thiadiazole ring enhanced their antibacterial activity .
- Mechanistic Insights : Research involving docking studies revealed that the compound interacts with tubulin protein, suggesting a mechanism of action that involves disruption of microtubule dynamics, which is critical in cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
